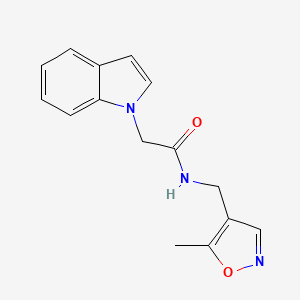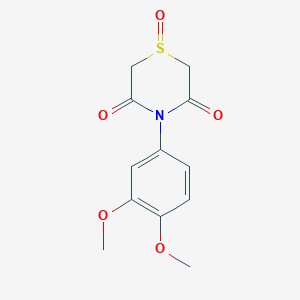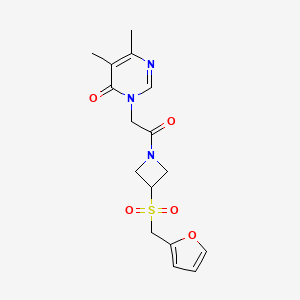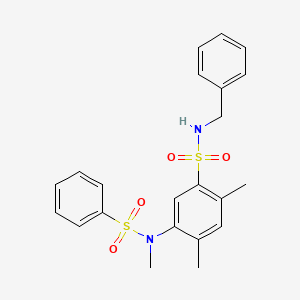![molecular formula C12H7ClF3N5 B2851379 3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 303144-56-1](/img/structure/B2851379.png)
3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrrole ring, a 1,2,4-triazole ring, and a pyridine ring. These are all heterocyclic compounds, which are often found in biologically active molecules. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the heterocyclic rings through cyclization reactions. For instance, the pyrrole ring could be synthesized through a Paal-Knorr synthesis or a Knorr pyrrole synthesis, both of which involve the reaction of a 1,4-diketone with an amine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. For instance, the pyrrole ring is aromatic and therefore relatively stable, but it can be made to undergo reactions such as electrophilic substitution .Aplicaciones Científicas De Investigación
Antitumor Activity
This compound has shown potential in antitumor activity. The presence of the 1H-pyrrol-1-yl group can be crucial for the interaction with biological targets. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against cancer cell lines, such as the HeLa cancer cell line, using assays like the MTT assay . The specific interactions with cellular components can lead to the inhibition of tumor growth or induce apoptosis in cancer cells.
Antimicrobial and Antibacterial Properties
Compounds with imidazole rings, which are structurally similar to the triazole ring in our compound, are known for their antimicrobial properties. They can act against a broad spectrum of bacteria by interfering with the synthesis of the bacterial cell wall or nucleic acids . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antiviral Applications
The triazole and pyrrol groups in the compound may contribute to antiviral properties. Similar structures have been reported to show inhibitory activity against various viruses, including influenza and Coxsackie viruses. They can work by inhibiting viral replication or by preventing the virus from entering host cells .
Anti-inflammatory Uses
The compound’s structural features suggest potential anti-inflammatory applications. Imidazole derivatives are known to inhibit the production of pro-inflammatory cytokines and can be used to treat conditions like rheumatoid arthritis . The compound could be modified to enhance its anti-inflammatory properties for therapeutic use.
Antidiabetic Potential
Imidazole and triazole derivatives have been explored for their antidiabetic effects, which involve the modulation of enzymes like protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling . The compound could be investigated for its ability to improve insulin sensitivity or reduce blood glucose levels.
Antifungal and Antihelmintic Effects
The compound’s chemical structure is conducive to antifungal and antihelmintic activities. Compounds with similar structures have been used to treat fungal infections and parasitic worms by disrupting their metabolic pathways or reproductive cycles .
Role in Plant Growth and Development
Derivatives of indole, which share a common motif with our compound, play a significant role in plant growth and development. For example, indole-3-acetic acid is a plant hormone involved in processes like cell division and elongation . The compound could be studied for its effects on plant physiology and its potential use in agriculture.
Chemical Synthesis and Drug Development
The diverse functional groups present in the compound make it a valuable synthon for the synthesis of various pharmaceuticals. It can serve as a building block for the development of drugs with multiple therapeutic effects, as seen with other heterocyclic compounds .
Safety And Hazards
Direcciones Futuras
The study of heterocyclic compounds is a vibrant field of research in medicinal chemistry, and there are likely to be many opportunities for future work on compounds like this one. This could include efforts to optimize its synthesis, to explore its reactivity, or to investigate its potential as a therapeutic agent .
Propiedades
IUPAC Name |
3-chloro-2-(3-pyrrol-1-yl-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N5/c13-9-5-8(12(14,15)16)6-17-10(9)21-7-18-11(19-21)20-3-1-2-4-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPDMTQMVRQREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2851296.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2851298.png)
![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2851299.png)
![3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride](/img/structure/B2851300.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2851302.png)


![9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2851307.png)

![3-Tert-butyl-7,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2851310.png)

![4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2851313.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2851316.png)